6-Ethoxypyrimidine-4-carboxamide
Description
N-(2,3-Dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034227-19-3) is a pyrimidine derivative characterized by a 6-ethoxy substituent on the pyrimidine ring and a carboxamide group at position 4, linked to a 2,3-dimethylphenyl moiety. Its molecular formula is C₁₅H₁₇N₃O₂, with a molecular weight of 271.31 g/mol .
Properties
IUPAC Name |
6-ethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-6-3-5(7(8)11)9-4-10-6/h3-4H,2H2,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRTESGFHNGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxypyrimidine-4-carboxamide typically involves the reaction of ethoxypyrimidine derivatives with appropriate amide-forming reagents. One common method includes the condensation of ethoxypyrimidine with an amine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxypyrimidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
6-Ethoxypyrimidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS 89581-58-8)
Comparison Insights :
- The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid increases polarity, making it less lipophilic than the carboxamide derivative.
- The chloro and methyl groups may enhance electrophilic reactivity, favoring its use as a synthetic intermediate, whereas the ethoxy and aryl groups in the target compound suggest medicinal chemistry applications .
2-Amino-4-[...]thieno[2,3-d]pyrimidine-6-carboxamide (DrugBank DB06969)
Comparison Insights :
Ethyl 2-Amino-6-Methylpyrimidine-4-Carboxylate (CAS 857410-67-4)
Comparison Insights :
- The ethyl ester group in CAS 857410-67-4 is hydrolytically labile, making it a precursor for carboxylic acid or carboxamide derivatives.
- The amino and methyl groups in this analog could facilitate hydrogen bonding and hydrophobic interactions, whereas the ethoxy group in the target compound may enhance metabolic stability .
Research Implications and Limitations
- Limited bioavailability or solubility data for these compounds highlight the need for further experimental validation.
Biological Activity
6-Ethoxypyrimidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an ethoxy group and a carboxamide functional group. Its molecular formula is CHNO.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors, modulating various biological processes. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- DNA Interaction : It may bind to DNA, disrupting replication and transcription processes critical for cancer cell growth.
- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways related to inflammation and immune responses.
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of this compound against various pathogens. A notable study assessed its efficacy against both Gram-positive and Gram-negative bacteria using the broth microdilution method.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A case study involving human breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics .
- Cancer Treatment : Research on its anticancer properties highlighted its ability to inhibit tumor growth in xenograft models, showcasing its potential for further development as an anticancer drug .
- Synergistic Effects : Another study investigated the synergistic effects of combining this compound with established antibiotics. The findings suggested enhanced efficacy against resistant bacterial strains when used in combination therapy .
Q & A
Q. What methodologies are used to elucidate the mechanism of action in anticancer studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
